molecular formula C17H16ClN3O4 B2552792 N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 344277-56-1

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2552792
CAS No.: 344277-56-1
M. Wt: 361.78
InChI Key: RMAPQOGTHHEPBX-UHFFFAOYSA-N
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Description

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring, a chlorophenyl group, and an acetyl-dihydro-oxazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl group and the acetyl-dihydro-oxazole moiety. Common reagents used in these reactions include chlorinating agents, acetylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-phenyl-5-methyl-1,2-oxazole-4-carboxamide
  • N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibits unique properties due to the presence of the chlorophenyl group. This group can enhance the compound’s reactivity and biological activity, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c1-9(22)14-7-11(25-20-14)8-19-17(23)15-10(2)24-21-16(15)12-5-3-4-6-13(12)18/h3-6,11H,7-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAPQOGTHHEPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CC(=NO3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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